molecular formula C5H10ClNO2S B1455901 Thiomorpholine-2-carboxylic acid hydrochloride CAS No. 88492-50-6

Thiomorpholine-2-carboxylic acid hydrochloride

Cat. No.: B1455901
CAS No.: 88492-50-6
M. Wt: 183.66 g/mol
InChI Key: ZHHJLAWRQBBMSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Thiomorpholine-2-carboxylic acid hydrochloride is C5H10ClNO2S . The InChI code is ZHHJLAWRQBBMSF-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 183.66 . Its physicochemical properties suggest it has high GI absorption and is highly soluble .

Scientific Research Applications

Synthesis and Bioactive Molecule Development Research has focused on the synthesis of thiomorpholine derivatives to create potent bioactive molecules. One study developed thiomorpholine derivatives through nucleophilic substitution reactions, aiming to produce compounds with antimicrobial activity. These derivatives were designed to enhance microbial intracellular concentration and reduce microbial resistance, demonstrating moderate to good antimicrobial effects (D. Kardile & N. Kalyane, 2010).

Building Blocks in Medicinal Chemistry Thiomorpholine and its 1,1-dioxide form are important in medicinal chemistry for creating analogs with interesting biological profiles. Research has produced novel bridged bicyclic thiomorpholine structures from inexpensive materials, highlighting their potential as versatile building blocks (Daniel P. Walker & D. J. Rogier, 2013).

Ring Expansion and Novel Compound Synthesis An efficient method for synthesizing novel 3-thiomorpholines from ketoaziridines has been developed. This process involves a regio- and stereo-selective reaction, underscoring the versatility of thiomorpholine in synthesizing complex structures (Fatemeh Khodadadi et al., 2021).

Antimicrobial Evaluation New amides of thiomorpholine carboxylate have been synthesized and evaluated for their antimicrobial properties. These compounds showed moderate to good antibacterial and antifungal activities, illustrating the potential of thiomorpholine derivatives in developing new antimicrobial agents (V. Nagavelli et al., 2014).

Continuous Flow Synthesis A continuous flow process for generating thiomorpholine highlights the advancements in chemical synthesis techniques. This approach demonstrates efficiency and scalability, essential for industrial applications (A. Steiner et al., 2022).

Safety and Hazards

The safety information indicates that Thiomorpholine-2-carboxylic acid hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

Thiomorpholine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can influence cell signaling pathways by interacting with specific receptors or signaling molecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . At the molecular level, this compound binds to specific sites on enzymes or receptors, leading to changes in their activity. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by modulating transcription factors or other regulatory proteins.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can inhibit enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its biochemical activity and effects. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of the compound is essential for understanding its specific biochemical effects.

Properties

IUPAC Name

thiomorpholine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHJLAWRQBBMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735764
Record name Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88492-50-6
Record name Thiomorpholine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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